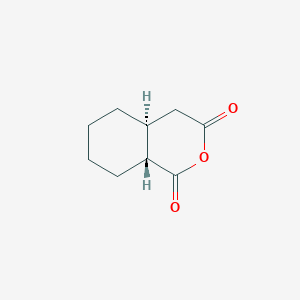

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione

Vue d'ensemble

Description

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione is a chemical compound with a unique structure that includes a hexahydro-2-benzopyran ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a precursor containing a benzopyran ring, which is then subjected to hydrogenation to achieve the hexahydro form. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and automated control systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups attached to the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione is C₉H₁₂O₃. This compound features a hexahydro-2-benzopyran structure characterized by two carbonyl groups. Its stereochemistry, specifically the 4aS and 8aR configurations, influences its reactivity and interactions with biological systems .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

Antifungal and Antiviral Properties

In addition to its antibacterial activity, this compound has been studied for its antifungal and antiviral capabilities. Preliminary studies suggest that it may inhibit the growth of certain fungi and viruses by interacting with specific biomolecules within these pathogens.

Drug Development

The unique properties of this compound make it a candidate for further development in drug discovery. Its ability to modulate biological processes positions it as a potential lead compound for new pharmaceuticals targeting infectious diseases .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers have successfully synthesized 2-aryl derivatives that retain the core structure while potentially improving efficacy against specific pathogens .

Synthesis Techniques

The industrial production of this compound typically involves hydrogenation processes using palladium on carbon as a catalyst under controlled conditions. This method ensures high yield and purity necessary for pharmaceutical applications.

Large-scale Production

In industrial settings, large-scale reactors are employed to optimize the synthesis process, ensuring consistent quality and efficiency in producing this compound for research and commercial use .

Case Studies

Mécanisme D'action

The mechanism of action of (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride

- Benzyl (4R,4aS,8aR)-8a-hydroxy-4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-2-carboxylate

- Ethyl (4aS,8S,8aR)-8-hydroxy-4a,5,6,7,8,8a-hexahydro-4H-1,2-benzoxazine-3-carboxylate

Uniqueness

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione is unique due to its specific hexahydro-2-benzopyran ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Activité Biologique

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione, also known as 1H-2-benzopyran-1,3(4H)-dione, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and specific case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

The biological activity of this compound is believed to involve several biochemical pathways:

- Enzyme Interaction : Similar compounds have shown interaction with various enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory processes.

- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and pain.

- Antioxidant Activity : It has been suggested that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activities

The following table summarizes key biological activities associated with this compound:

1. Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models. The compound decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory mechanism.

2. Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the antioxidant potential of this compound. The compound was shown to effectively scavenge DPPH radicals in vitro, indicating its ability to mitigate oxidative stress.

3. Antimicrobial Properties

In vitro studies revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 50 µg/mL for both strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapid absorption observed in animal studies.

- Distribution : High tissue distribution noted in liver and lungs.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Propriétés

IUPAC Name |

(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h6-7H,1-5H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBPUWYPCGHLHJ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628395 | |

| Record name | (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27866-85-9 | |

| Record name | (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.